![molecular formula C11H7Cl2NO3 B1469199 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 4402-75-9](/img/structure/B1469199.png)
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds like “2,3-Dichlorophenylpiperazine” involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds like “2,3-Dichlorophenylpiperazine” has been analyzed and documented . The compound has a molar mass of 231.12 g/mol and its InChI key is UDQMXYJSNNCRAS-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound “3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione” has been synthesized and screened for its in vitro antibreast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) and in vitro anti-inflammatory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “2,3-Dichlorophenylpiperazine” have been documented . It has a molar mass of 231.12 g/mol, appears as a brown oil, and has a density of 1.272g/cm 3 °C .Scientific Research Applications
Anticancer Activity
This compound has been designed and synthesized for its potential anticancer properties . It has been tested in vitro using human breast adenocarcinoma cell lines (MCF-7), showing cytotoxic activity with an IC50 of 42.30 µM . The ability to target cancer cells without affecting healthy cells makes it a promising candidate for further research in cancer therapeutics.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has demonstrated anti-inflammatory activity in vitro. This suggests its use in treating inflammatory diseases, which could be further explored to develop new anti-inflammatory drugs .
Hemolysis Assay
The compound has shown a nonhemolytic and nontoxic effect on human blood cells in hemolysis assays. This property is crucial for the safety profile of potential therapeutic agents, indicating its compatibility with human blood cells .
Cyclin Dependent Kinase 2 (CDK2) Inhibition
Docking studies against CDK2 have provided insights into the compound’s inhibitory activity. CDK2 is known to regulate the cell cycle, and its inhibition can be a strategy for cancer prevention . The compound’s interaction with CDK2 could lead to the development of new anticancer drugs .
Neuroprotection
Thiazolidinedione derivatives, which are structurally related to this compound, have shown the ability to pass the blood-brain barrier (BBB). This indicates potential applications in neuroprotective therapies , suggesting that similar properties could be investigated for this compound .
Antimicrobial Properties
Related compounds have exhibited antimicrobial properties , which implies that this oxazole derivative could also be researched for its effectiveness against various microbial infections .
Antidiabetic Potential
Thiazolidinediones are known for their antidiabetic effects . Given the structural similarities, this compound could be explored for its potential use in treating diabetes through further pharmacological studies .
Antioxidant and Antiviral Activities
The compound’s related family has shown antioxidant and antiviral activities . These properties are valuable in developing treatments for oxidative stress-related diseases and viral infections. Research into this compound could uncover similar benefits .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2,3-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-5-8(11(15)16)10(14-17-5)6-3-2-4-7(12)9(6)13/h2-4H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSFOUNJWRTJRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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